3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrrole, pyrrolidine, thiophene, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common approach is to first synthesize the pyrrole and pyrrolidine intermediates, followed by the formation of the oxadiazole ring.
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Step 1: Synthesis of Pyrrole Intermediate
Reagents: 1-methyl-1H-pyrrole-2-carboxylic acid, thionyl chloride
Conditions: Reflux in anhydrous conditions
Product: 1-methyl-1H-pyrrole-2-carbonyl chloride
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Step 2: Formation of Pyrrolidine Intermediate
Reagents: 1-methyl-1H-pyrrole-2-carbonyl chloride, 3-aminopyrrolidine
Conditions: Room temperature, in the presence of a base such as triethylamine
Product: 1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl
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Step 3: Synthesis of Oxadiazole Ring
Reagents: 1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl, thiophene-2-carboxylic acid hydrazide
Conditions: Cyclization reaction under acidic conditions
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.
Major Products
Oxidation Products: Oxidized derivatives of the pyrrole and thiophene rings.
Reduction Products: Amine derivatives of the oxadiazole ring.
Substitution Products: Substituted derivatives at various ring positions.
Scientific Research Applications
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.
Materials Science: Application in the development of organic semiconductors and conductive polymers.
Biological Research: Investigation of its interactions with biological targets, such as enzymes and receptors.
Industrial Chemistry: Use as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
- 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole
- 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(pyridin-2-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole lies in its combination of heterocyclic rings, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological or material targets.
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-19-7-2-4-12(19)16(21)20-8-6-11(10-20)14-17-15(22-18-14)13-5-3-9-23-13/h2-5,7,9,11H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNMPUGPCSTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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